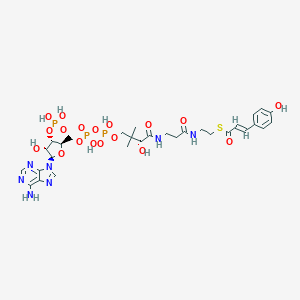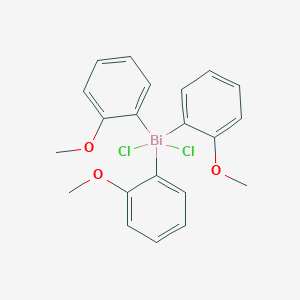![molecular formula C10H6N2OS B048097 Thiazolo[5,4-h]isoquinolin-2(1H)-one CAS No. 120546-70-5](/img/structure/B48097.png)
Thiazolo[5,4-h]isoquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-h]isoquinolin-2(1H)-one is a heterocyclic compound that has gained significant attention due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
Thiazolo[5,4-h]isoquinolin-2(1H)-one exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and the development of cancer. Thiazolo[5,4-h]isoquinolin-2(1H)-one has also been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which can lead to cell death in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that thiazolo[5,4-h]isoquinolin-2(1H)-one has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Thiazolo[5,4-h]isoquinolin-2(1H)-one has also been shown to inhibit the growth and proliferation of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazolo[5,4-h]isoquinolin-2(1H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high yields and purity. Additionally, this compound has been extensively studied for its mechanism of action and potential therapeutic applications. However, there are also limitations to using thiazolo[5,4-h]isoquinolin-2(1H)-one in laboratory experiments. For example, this compound can be toxic to cells at high concentrations, and its effects on normal cells are not well understood.
Zukünftige Richtungen
There are several future directions for the study of thiazolo[5,4-h]isoquinolin-2(1H)-one. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to investigate its effects on normal cells and to determine its safety profile. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing thiazolo[5,4-h]isoquinolin-2(1H)-one, which could facilitate its use in laboratory experiments and potential clinical applications.
Synthesemethoden
Thiazolo[5,4-h]isoquinolin-2(1H)-one can be synthesized using different methods, including cyclization of 2-(2-aminophenyl)thiazole-4-carboxylic acid with orthoester and dehydrating agent, as well as using cyclization of 2-(2-aminophenyl)thiazole-4-carboxylic acid with acetic anhydride and phosphorus pentoxide. Another method involves the reaction of 2-(2-aminophenyl)thiazole-4-carboxylic acid with hydrazine hydrate and acetic anhydride. These methods have been used to produce thiazolo[5,4-h]isoquinolin-2(1H)-one with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Thiazolo[5,4-h]isoquinolin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antibacterial, and antifungal properties. Studies have also shown that thiazolo[5,4-h]isoquinolin-2(1H)-one can inhibit the activity of certain enzymes, such as tyrosine kinase, which are involved in the development and progression of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
120546-70-5 |
|---|---|
Produktname |
Thiazolo[5,4-h]isoquinolin-2(1H)-one |
Molekularformel |
C10H6N2OS |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
1H-[1,3]thiazolo[5,4-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-9-7-5-11-4-3-6(7)1-2-8(9)14-10/h1-5H,(H,12,13) |
InChI-Schlüssel |
OESRPZVDCPNWTK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2 |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2 |
Synonyme |
Thiazolo[5,4-h]isoquinolin-2(1H)-one (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
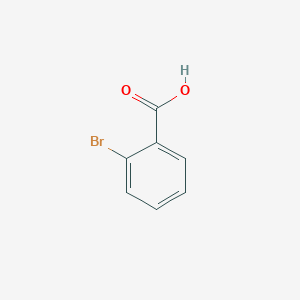
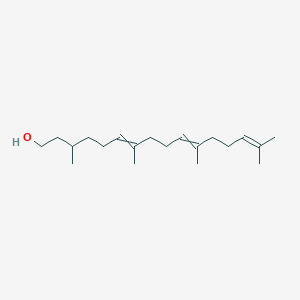

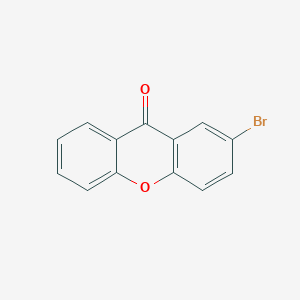
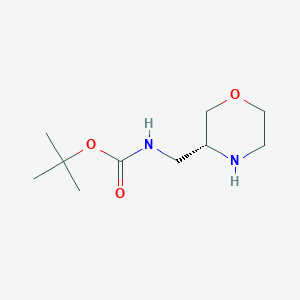
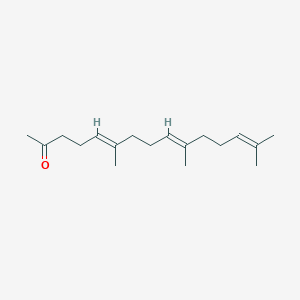
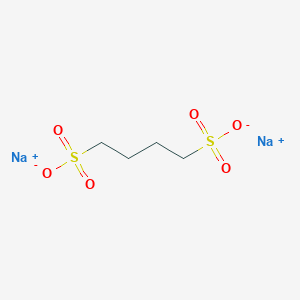
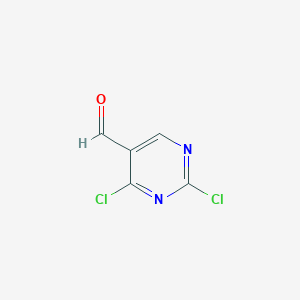
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
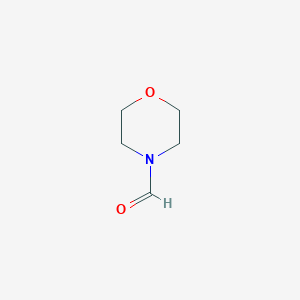
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
